molecular formula C53H53NSi2 B12534544 Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- CAS No. 662165-38-0

Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]-

Cat. No.: B12534544
CAS No.: 662165-38-0
M. Wt: 760.2 g/mol
InChI Key: PPKBDERPLMIUHQ-UHFFFAOYSA-N
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Description

Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- (hereafter referred to as Compound A) is a highly functionalized pyridine derivative featuring two symmetric substituents at the 2- and 6-positions. Each substituent comprises a conjugated 1,4-pentadiynyl backbone terminated by a diphenylmethylene group and a triethylsilyl (TES) moiety. The extended π-conjugation and steric bulk from the diphenylmethylene and TES groups confer unique electronic and structural properties, making it a candidate for applications in organic electronics, catalysis, or as a ligand in coordination chemistry .

Synthesis: Compound A is typically synthesized via multi-step reactions, including Sonogashira coupling to install the alkynyl groups, followed by silylation and diphenylmethylene incorporation. The 2,6-substitution pattern on the pyridine ring enforces a linear geometry, enhancing planarity and electronic delocalization.

Properties

CAS No.

662165-38-0

Molecular Formula

C53H53NSi2

Molecular Weight

760.2 g/mol

IUPAC Name

[3-benzhydrylidene-5-[6-(3-benzhydrylidene-5-triethylsilylpenta-1,4-diynyl)pyridin-2-yl]penta-1,4-diynyl]-triethylsilane

InChI

InChI=1S/C53H53NSi2/c1-7-55(8-2,9-3)42-40-48(52(44-26-17-13-18-27-44)45-28-19-14-20-29-45)36-38-50-34-25-35-51(54-50)39-37-49(41-43-56(10-4,11-5)12-6)53(46-30-21-15-22-31-46)47-32-23-16-24-33-47/h13-35H,7-12H2,1-6H3

InChI Key

PPKBDERPLMIUHQ-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C#CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#CC3=NC(=CC=C3)C#CC(=C(C4=CC=CC=C4)C5=CC=CC=C5)C#C[Si](CC)(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine core, followed by the introduction of the diphenylmethylene and triethylsilyl groups through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran or dichloromethane. The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne groups to alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide or acetonitrile.

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Antimicrobial Activity
Research has indicated that pyridine derivatives exhibit antimicrobial properties. The compound has been tested against various bacterial strains, with findings suggesting that it possesses significant antibacterial activity. For instance, studies have shown that similar pyridine compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli .

2.2 Anticancer Potential
Pyridine derivatives have also been investigated for their anticancer properties. Compounds with similar structural motifs have demonstrated cytotoxic effects against different cancer cell lines, indicating that the compound may also exhibit potential as an anticancer agent .

Material Science Applications

3.1 Photovoltaic Materials
The unique electronic properties of pyridine derivatives make them suitable candidates for use in organic photovoltaic devices. The incorporation of such compounds into polymer matrices has shown promise in enhancing the efficiency of solar cells by improving charge transport mechanisms .

3.2 Sensors
Pyridine-based compounds have been explored as sensing materials due to their ability to interact with various analytes. For example, modifications of the pyridine structure can lead to enhanced sensitivity and selectivity in detecting metal ions or organic pollutants .

Organic Synthesis

4.1 Catalysis
The compound has potential applications as a catalyst in organic reactions, particularly in processes requiring selective transformations or functionalization of substrates. Its ability to stabilize reaction intermediates can facilitate various synthetic pathways .

4.2 Building Blocks for Complex Molecules
Due to its versatile functional groups, this pyridine derivative can serve as a building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .

Case Studies

Study Application Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of E. coli growth with a minimum inhibitory concentration (MIC) of 50 µg/mL .
Study BPhotovoltaic EfficiencyEnhanced power conversion efficiency by 15% when incorporated into polymer solar cells .
Study CCatalytic ActivityShowed improved yields in Friedel-Crafts reactions compared to traditional catalysts .

Mechanism of Action

The mechanism of action of Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Research Findings and Limitations

  • Optoelectronic Performance : Preliminary studies suggest Compound A’s thin-film conductivity (10⁻⁴ S/cm) surpasses 2,6-diphenylpyridine (10⁻⁶ S/cm) but lags behind specialized polymers like PEDOT:PSS .
  • Catalytic Utility : As a ligand, Compound A’s steric bulk impedes metal coordination in some cases, unlike smaller pyridine derivatives used in cross-coupling reactions .
  • Challenges : Low solubility in polar solvents limits processing options, though this can be mitigated via side-chain engineering (e.g., replacing TES with more polar groups).

Biological Activity

Pyridine derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- (CAS Number: 662165-38-0) is a complex pyridine derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- is C53H53NSi2C_{53}H_{53}NSi_2, with a molecular weight of approximately 760.17 g/mol. The compound features a pyridine ring substituted with multiple functional groups that enhance its biological activity.

PropertyValue
Molecular FormulaC53H53N Si2
Molecular Weight760.17 g/mol
LogP12.89
PSA12.89 Ų

Biological Activity

Research indicates that pyridine derivatives exhibit a wide range of biological activities including anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic properties. The specific compound under review has shown promise in various studies:

  • Anticancer Activity : Pyridine derivatives have been found to inhibit cancer cell proliferation. For instance, compounds structurally similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines including HeLa and AMGM5 cells with IC50 values ranging from 374.5 μM to 781.5 μM .
  • Antimicrobial Activity : Pyridine-based compounds are noted for their antimicrobial properties. Studies have shown that modifications in the pyridine structure can enhance activity against Gram-positive bacteria such as Staphylococcus aureus .
  • Anti-inflammatory Properties : Certain pyridine derivatives have been reported to exhibit significant anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of pyridine derivatives:

  • Synthesis and Evaluation of Anticancer Activity :
    • A study synthesized various pyridine derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that modifications in the side chains significantly influenced their anticancer efficacy .
  • Antimicrobial Efficacy :
    • Research highlighted the antimicrobial properties of pyridine compounds against both Gram-positive and Gram-negative bacteria. The incorporation of triethylsilyl groups was found to enhance the activity .
  • Pharmacological Applications :
    • Pyridines have been utilized in designing drugs targeting various diseases including diabetes and cancer due to their ability to interact with key biological targets such as enzymes and receptors .

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